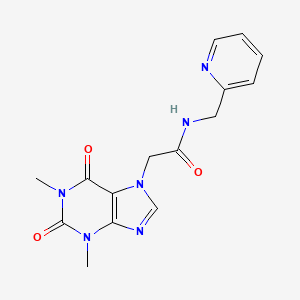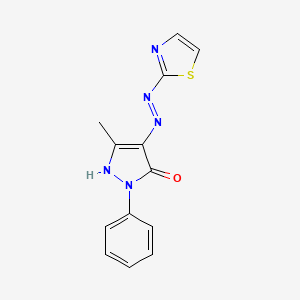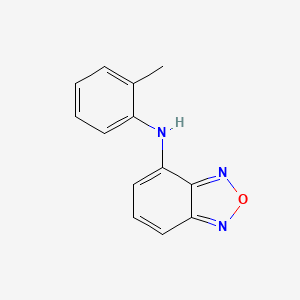
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFB is a member of the ethylenediamine family and is widely used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of DFB is not fully understood. However, it has been proposed that DFB exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFB leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DFB has been shown to possess antioxidant activity. It has been suggested that DFB may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. DFB has also been found to possess neuroprotective properties and may be a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFB is a relatively stable compound and can be easily synthesized on a large scale. It has been found to exhibit potent anti-tumor activity at relatively low concentrations. However, DFB has been shown to exhibit cytotoxicity towards normal cells at higher concentrations. This may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on DFB. One potential direction is to explore the use of DFB in combination with other anti-cancer agents to enhance its efficacy and reduce its toxicity towards normal cells. Another direction is to investigate the potential use of DFB in the treatment of other diseases such as neurodegenerative and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of DFB and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DFB involves a multi-step process that starts with the reaction of 2,4-difluorobenzyl chloride with diethylamine to produce N-(2,4-difluorobenzyl)-N',N'-diethyl-1,2-ethanediamine. This intermediate product is then reacted with methyl iodide to produce the final product, N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine. The synthesis of DFB is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
DFB has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DFB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its anti-tumor activity, DFB has been found to possess anti-inflammatory and analgesic properties. It has been suggested that DFB may be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDCWISQWPHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)

![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)

![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)
![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B5654115.png)
![1-{2-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5654119.png)
![N'-{(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5654124.png)